molecular formula C22H22N2O4 B2361036 (E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate CAS No. 365507-95-5

(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate

Cat. No.: B2361036
CAS No.: 365507-95-5
M. Wt: 378.428
InChI Key: HJMUDYKVKVPTQX-UHFFFAOYSA-N
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Description

(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate is an organic compound with a complex structure that includes a cyano group, an isopropoxyphenyl group, and an acrylamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acrylamide Intermediate: The acrylamide intermediate can be synthesized by reacting 2-isopropoxybenzaldehyde with malononitrile in the presence of a base to form the corresponding cyanoacrylate. This intermediate is then reacted with ethyl 4-aminobenzoate to form the acrylamide derivative.

    Esterification: The acrylamide derivative is then esterified using ethanol in the presence of an acid catalyst to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester derivative with similar ester functionality.

    2-isopropoxybenzaldehyde: A precursor in the synthesis with similar aromatic structure.

    Malononitrile: A key reagent in the synthesis with a similar cyano group.

Uniqueness

(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-4-27-22(26)16-9-11-19(12-10-16)24-21(25)18(14-23)13-17-7-5-6-8-20(17)28-15(2)3/h5-13,15H,4H2,1-3H3,(H,24,25)/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMUDYKVKVPTQX-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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